CB1 Receptor Binding Affinity: Sub-Nanomolar Ki of 0.30 nM vs. the Prototypical CB1 Antagonist SR141716A (Ki = 1.8 nM)
In a radioligand displacement assay using [3H]CP-55,940 on rat brain CB1 receptor preparations, N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide (CAS 396723-35-6) demonstrated a Ki of 0.30 nM [1]. By comparison, the widely used reference CB1 antagonist rimonabant (SR141716A) exhibits a reported Ki of approximately 1.8 nM under comparable CB1 binding conditions [2]. This represents an approximately 6-fold higher binding affinity for the target compound relative to the prototypical monocyclic diarylpyrazole CB1 antagonist. Caution is warranted as this is a cross-study comparison; however, the magnitude of the affinity differential is sufficient to inform compound selection when ultra-high CB1 potency is a critical experimental parameter.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.30 nM |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki ≈ 1.8 nM (hCB1) |
| Quantified Difference | Approximately 6-fold higher affinity for target compound |
| Conditions | Target: [3H]CP-55,940 displacement, rat brain CB1 receptor membranes; Comparator: hCB1 transfected HEK293 membranes, [3H]CP-55,940 displacement |
Why This Matters
Investigators requiring maximal target engagement at low nanomolar concentrations should consider this compound over rimonabant for CB1 binding studies, subject to independent confirmation in the user's own assay system.
- [1] BindingDB Entry BDBM50463775 / ChEMBL4240671. Ki = 0.30 nM for CB1 (Rattus norvegicus), displacement of [3H]CP-55,940 from rat brain CB1 receptor. View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. PMID: 8070571. (Ki = 1.8 nM for CB1) View Source
